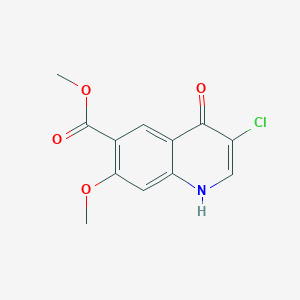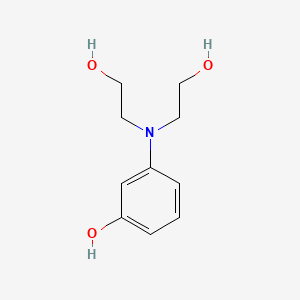![molecular formula C24H26N2O2 B13695875 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 77290-43-8](/img/structure/B13695875.png)
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is an organic compound with the molecular formula C24H26N2O2. It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis[4-(dimethylamino)phenyl]methyl]phenol: Similar in structure but with a hydroxyl group instead of a carboxyl group.
4-(Dimethylamino)benzoic acid: Contains a single dimethylamino group attached to the benzene ring.
Michler’s ketone: A related compound with a ketone functional group instead of a carboxyl group.
Uniqueness
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its dual dimethylamino groups and carboxyl functionality, which provide it with distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
77290-43-8 |
|---|---|
Fórmula molecular |
C24H26N2O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28) |
Clave InChI |
GNJAUKUSICXRTP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


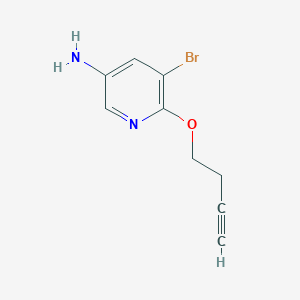
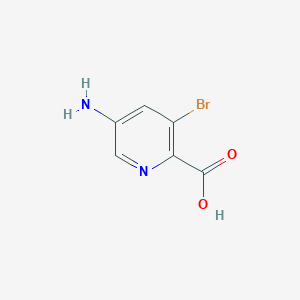
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
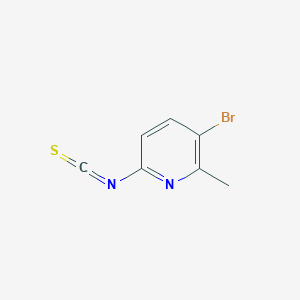
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)


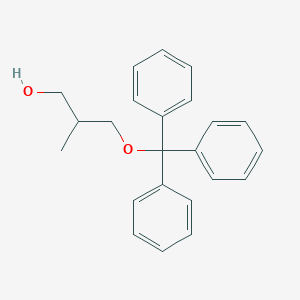
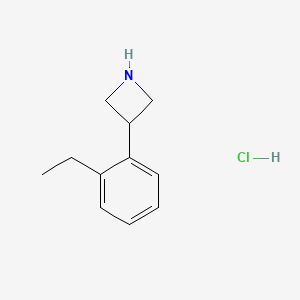
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
